molecular formula C6H12ClN B1281850 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 95019-16-2

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1281850
CAS No.: 95019-16-2
M. Wt: 133.62 g/mol
InChI Key: ZCJOZBAPTJGKNC-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is a derivative of tetrahydropyridine and is known for its applications in various scientific research fields, particularly in the study of neurological disorders.

Scientific Research Applications

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is widely used in scientific research, particularly in the following areas:

    Neurological Research: It is used to study the mechanisms of neurodegenerative diseases such as Parkinson’s disease. The compound is known to induce Parkinsonian symptoms in animal models, making it valuable for studying the disease’s pathology and potential treatments.

    Pharmacological Studies: It is used to investigate the effects of various drugs on the central nervous system.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.

    Biological Studies: It is used to study the effects of oxidative stress and mitochondrial dysfunction in cells

Safety and Hazards

  • Health Risks : MPTP reportedly causes a severe and irreversible Parkinsonian condition in humans and monkeys .
  • Warranty Disclaimer : Sigma-Aldrich sells this product “as-is” and provides no warranties regarding its fitness for a particular purpose or infringement of intellectual property rights .

Biochemical Analysis

Biochemical Properties

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride interacts with several enzymes and proteins, most notably monoamine oxidase B (MAOB). This enzyme metabolizes the compound into 1-methyl-4-phenylpyridinium (MPP+), which is the active toxic agent. MPP+ interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to oxidative stress and neuronal damage .

Cellular Effects

This compound has profound effects on various cell types, particularly dopaminergic neurons. It induces inflammation, excitotoxicity, mitochondrial apoptosis, and oxidative stress. These effects result in the formation of inclusion bodies and significant neuronal damage in the striatum and substantia nigra . Additionally, it disrupts cell signaling pathways, gene expression, and cellular metabolism, leading to impaired cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to MPP+ by MAOB. MPP+ then accumulates in dopaminergic neurons, where it inhibits mitochondrial complex I. This inhibition leads to ATP depletion, increased production of reactive oxygen species (ROS), and subsequent oxidative stress. The oxidative stress damages cellular components, ultimately causing neuronal death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it causes acute neuronal damage and inflammation. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure leads to persistent oxidative stress and chronic neurodegeneration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may cause mild neurotoxic effects, while higher doses result in severe neuronal damage and motor deficits. Toxic or adverse effects, such as significant loss of dopaminergic neurons and impaired motor function, are observed at high doses .

Metabolic Pathways

This compound is primarily metabolized by MAOB into MPP+. This metabolic pathway involves the oxidative deamination of the compound, leading to the production of MPP+, which then exerts its toxic effects. The interaction with MAOB and the subsequent formation of MPP+ are critical for the compound’s neurotoxic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. MPP+, the active metabolite, is taken up by dopaminergic neurons via the dopamine transporter. This selective uptake leads to the accumulation of MPP+ in these neurons, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of this compound and its metabolite MPP+ is primarily within the mitochondria of dopaminergic neurons. MPP+ targets mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This localization is crucial for the compound’s neurotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 4-methylpyridine with hydrogen in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields. The final product is purified through crystallization and other separation techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form more saturated compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): This compound is structurally similar and also used in neurological research.

    4-Methylpiperidine: Another related compound with similar chemical properties.

Uniqueness: 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific application in inducing Parkinsonian symptoms in animal models, which is not commonly observed with other similar compounds. Its ability to cross the blood-brain barrier and selectively target dopaminergic neurons makes it particularly valuable for neurological research .

Properties

IUPAC Name

4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h2,7H,3-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJOZBAPTJGKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531296
Record name 4-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95019-16-2
Record name 4-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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